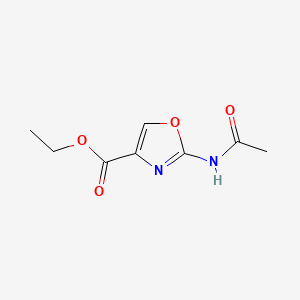
ethyl 2-acetamidooxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-acetamidooxazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H8N2O4. This compound is part of the oxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamidooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized oxazoles . The reaction conditions often require a catalyst, such as Cu(I) or Ru(II), to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-acetamidooxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce amine-functionalized oxazoles.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 2-acetamidooxazole-4-carboxylate has been studied for its potential antimicrobial and anticancer properties. Research indicates that compounds within the oxazole family exhibit significant biological activity, making them suitable candidates for drug development. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and show cytotoxic effects against cancer cell lines. The structural features of this compound facilitate interactions with biological targets, which is essential for therapeutic efficacy.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes. For example, it can be utilized in the synthesis of thiazole derivatives, which are known for their biological activities . This versatility makes it a critical intermediate in developing pharmaceuticals and agrochemicals.
Biological Research
The compound has also been explored in biological studies focusing on its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound has shown promise in preliminary studies as an effective antioxidant agent .
Table: Summary of Research Findings on this compound
Wirkmechanismus
The mechanism of action of ethyl 2-acetamidooxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The acetylamino group may enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-oxazolecarboxylate: Similar in structure but lacks the acetylamino group.
Ethyl 2-aminooxazole-4-carboxylate: Contains an amino group instead of an acetylamino group.
Uniqueness
ethyl 2-acetamidooxazole-4-carboxylate is unique due to the presence of both the oxazole ring and the acetylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
35629-42-6 |
|---|---|
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
ethyl 2-acetamido-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-3-13-7(12)6-4-14-8(10-6)9-5(2)11/h4H,3H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
GWMNQIHIUZOPHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=COC(=N1)NC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














